3-(3-bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene
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Overview
Description
3-(3-Bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene typically involves a multi-step process. One common method is the diazotization of an amine precursor followed by coupling with a bromophenyl derivative. The reaction conditions often include the use of acidic or basic environments to facilitate the formation of the diazo group and its subsequent coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of nitro-derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazenes with various functional groups.
Scientific Research Applications
3-(3-Bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazo group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The bromophenyl and nitro-methoxyphenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromophenyl isocyanate
- 3-Bromophenylpropionic acid
- 3-Bromophenylsulfonamido phenylboronic acid
Uniqueness
3-(3-Bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene is unique due to its combination of bromophenyl and nitro-methoxyphenyl groups, which impart distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H11BrN4O3 |
---|---|
Molecular Weight |
351.16 g/mol |
IUPAC Name |
3-bromo-N-[(2-methoxy-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H11BrN4O3/c1-21-13-8-11(18(19)20)5-6-12(13)16-17-15-10-4-2-3-9(14)7-10/h2-8H,1H3,(H,15,16) |
InChI Key |
IQIADEOMPUWFPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC=C2)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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